

# Application Notes and Protocols for Taprenepag in Primate Ocular Hypertension Studies

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## Compound of Interest

Compound Name: Taprenepag

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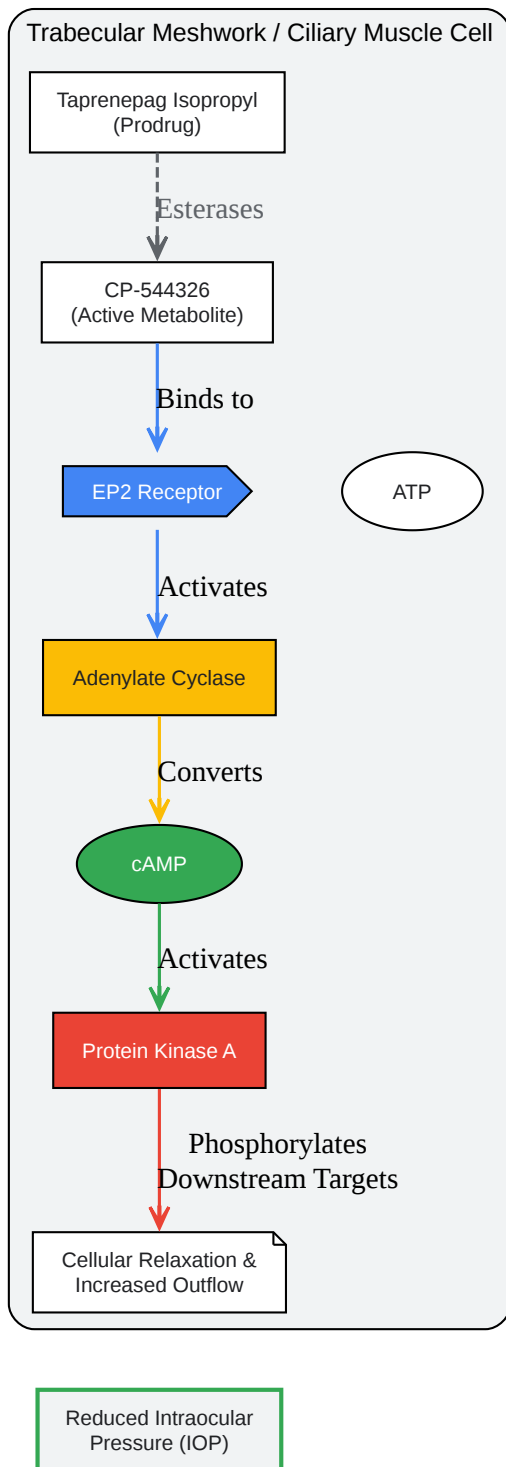
These application notes provide a comprehensive overview of the use of **Taprenepag** (formerly PF-04217329) in non-human primate models of ocular hypertension. The protocols are based on findings from preclinical studies and are intended to guide researchers in designing and executing similar experiments.

## Introduction

**Taprenepag** isopropyl is a prodrug of CP-544326, a potent and selective prostaglandin EP2 receptor agonist.<sup>[1][2]</sup> It is designed to lower intraocular pressure (IOP) by enhancing the outflow of aqueous humor. Studies in cynomolgus monkeys with laser-induced ocular hypertension have demonstrated its efficacy in reducing IOP, making it a subject of interest for glaucoma research.<sup>[1][2]</sup>

## Mechanism of Action

**Taprenepag**'s therapeutic effect is mediated by its active metabolite, CP-544326, which selectively binds to and activates the prostaglandin EP2 receptor. This activation stimulates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).<sup>[1]</sup> The elevated cAMP levels are believed to relax the trabecular meshwork and ciliary muscle, thereby increasing both conventional (trabecular) and uveoscleral outflow of aqueous humor and consequently lowering IOP.



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### Taprenepag Signaling Pathway

## Data Presentation: Efficacy in Primates

Quantitative data from preclinical studies in cynomolgus monkeys with laser-induced ocular hypertension are summarized below. It is important to note that while the percentage of IOP reduction is consistently reported, the specific concentrations of the **Taprenepag** ophthalmic solution used in these primate studies are not explicitly detailed in the available literature. The dosages used in human phase 2 clinical trials ranged from 0.0025% to 0.03%. For context, a similar selective EP2 agonist, Omidenepag Isopropyl, was studied in cynomolgus monkeys at a concentration of 0.002%.

Study Type	Animal Model	Duration	Reported IOP Reduction	Citation
Single-Dose Efficacy	Cynomolgus Monkey (Laser-Induced Ocular Hypertension)	24 hours	30% - 50%	
Multi-Dose Efficacy	Cynomolgus Monkey (Laser-Induced Ocular Hypertension)	Multiple Days	20% - 40%	
Safety Assessment	Cynomolgus Monkey	28 Days	Not Applicable (Safety Endpoints)	

## Experimental Protocols

### Protocol for Induction of Ocular Hypertension in Cynomolgus Monkeys

This protocol is a generalized procedure for creating a laser-induced model of ocular hypertension in primates, a common prerequisite for testing IOP-lowering agents like **Taprenepag**.

Materials:

- Argon or diode laser photocoagulator
- Gonioscopes
- Topical proparacaine hydrochloride (0.5%)
- Pilocarpine hydrochloride (1-2%)
- Topical antibiotic (e.g., ofloxacin 0.3%)
- Topical corticosteroid (e.g., prednisolone acetate 1%)
- Tonometer (e.g., Tono-Pen)
- Ketamine HCl for anesthesia

#### Procedure:

- **Animal Preparation:** Anesthetize the monkey (e.g., with ketamine). Apply a drop of proparacaine hydrochloride to the eye for topical anesthesia and a drop of pilocarpine to constrict the pupil and expose the trabecular meshwork.
- **Laser Treatment:** Place a gonioscope on the cornea. Apply laser spots (e.g., 50-100  $\mu$ m spot size, 0.1-0.2 sec duration, 500-1000 mW power) to the trabecular meshwork over 180-360 degrees. The goal is to create sufficient scarring to impede aqueous outflow and raise IOP.
- **Post-Procedure Care:** Administer a topical antibiotic and corticosteroid to manage inflammation and prevent infection.
- **IOP Monitoring:** Monitor IOP regularly (e.g., daily for the first week, then weekly) to confirm sustained elevation. A stable IOP of >25 mmHg is typically considered hypertensive. Repeat laser treatment may be necessary to achieve the target IOP.

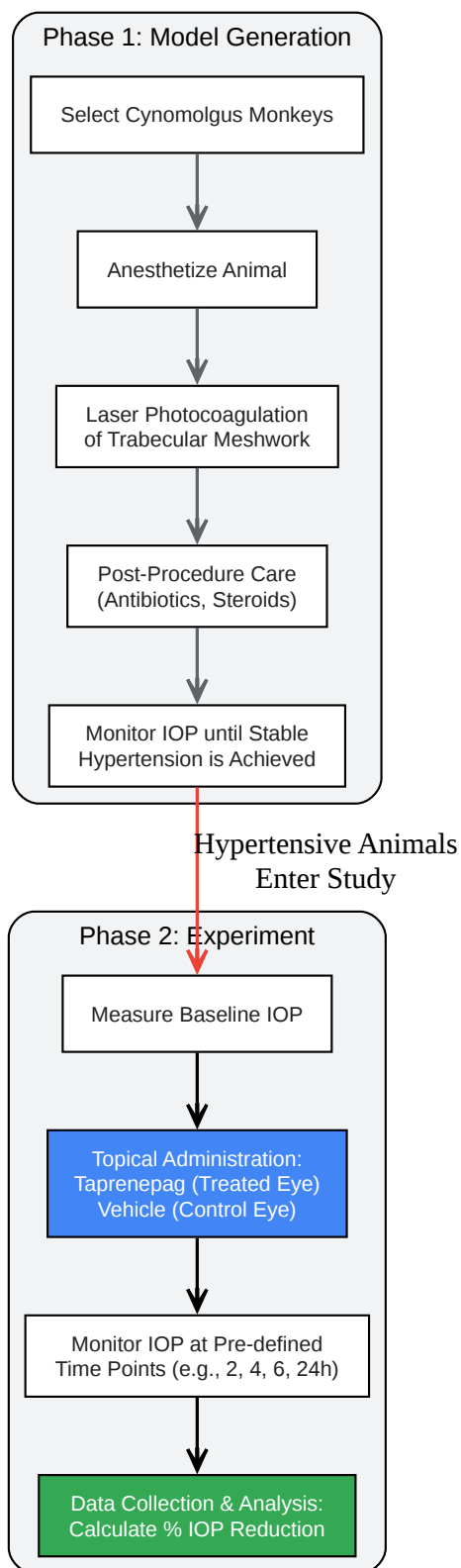
## Protocol for Taprenepag Administration and IOP Measurement

#### Materials:

- **Taprenepag** isopropyl ophthalmic solution (concentration to be determined based on study design, likely in the 0.002% to 0.03% range)
- Vehicle control solution
- Tonometer
- Anesthetic as required for animal handling

Procedure:

- **Baseline IOP Measurement:** Prior to drug administration, measure the baseline IOP in both eyes of the hypertensive monkeys at specified time points (e.g., 9 AM, 12 PM, 4 PM).
- **Drug Administration:**
  - **Single-Dose Study:** Administer a single drop (typically 25-30  $\mu$ L) of **Taprenepag** solution to one eye and vehicle to the contralateral eye.
  - **Multi-Dose Study:** Administer one drop daily for the duration of the study (e.g., 28 days).
- **Post-Dose IOP Monitoring:** Measure IOP at regular intervals after administration (e.g., 2, 4, 6, 8, and 24 hours post-dose for single-day studies; at consistent times each day for multi-day studies).
- **Data Analysis:** Calculate the mean change in IOP from baseline for both the treated and control eyes. The percentage of IOP reduction is determined by comparing the IOP in the **Taprenepag**-treated eye to the vehicle-treated eye.



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Experimental Workflow Diagram

## Safety and Tolerability in Primates

In a 28-day study where cynomolgus monkeys received daily topical doses of **Taprenepag**, a dose-related incidence of iritis and increased corneal thickness was observed. These effects were reversible, with resolution occurring within 28 days after discontinuing the treatment. In vitro studies using human corneal cells suggested that the active metabolite of **Taprenepag** did not exhibit cytotoxicity at concentrations up to 100  $\mu$ M. These findings are crucial for assessing the therapeutic window and potential side effects in further drug development.

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## References

- 1. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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